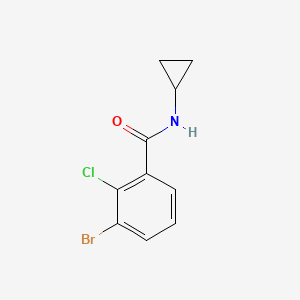

3-bromo-2-chloro-N-cyclopropylbenzamide

Description

3-Bromo-2-chloro-N-cyclopropylbenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine at the 3-position, chlorine at the 2-position, and an N-cyclopropylamide group. Its structural determination often employs crystallographic techniques, such as those facilitated by the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name |

3-bromo-2-chloro-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-8-3-1-2-7(9(8)12)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKILGPORHUDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-N-cyclopropylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromo-2-chlorobenzoic acid.

Amidation Reaction: The carboxylic acid group of 3-bromo-2-chlorobenzoic acid is converted to an amide group by reacting with cyclopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-N-cyclopropylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding different derivatives.

Oxidation Reactions: Oxidation can modify the functional groups on the benzene ring or the cyclopropyl group.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the halogen atoms.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce dehalogenated derivatives.

Scientific Research Applications

3-Bromo-2-chloro-N-cyclopropylbenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The bromine and chlorine substituents, along with the cyclopropyl group, contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Impact of Substituent Position and Electronic Effects

- Halogen Positioning: The position of bromine and chlorine significantly influences molecular polarity and steric bulk.

- Fluorine vs. Methyl Substitution : Fluorine (in analogs ) increases electronegativity and metabolic stability, whereas the methyl group in 5-bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide may enhance lipophilicity and steric hindrance.

- Extended Aromatic Systems : The naphthyl-containing analog exhibits a larger conjugated system, which could alter π-π stacking interactions and solubility compared to benzamide derivatives.

Notes and Limitations

Data Availability : Detailed physicochemical or pharmacological data for this compound are scarce in publicly accessible literature. Most comparisons rely on structural analogs from supplier catalogs or crystallographic studies .

Future Directions : Comparative studies on solubility, stability, and bioactivity are needed to fully evaluate the functional differences between these analogs.

Biological Activity

3-Bromo-2-chloro-N-cyclopropylbenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H11BrClN

- Molecular Weight : 304.57 g/mol

The presence of bromine and chlorine substituents on the benzene ring, along with the cyclopropyl group, contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions.

- Receptor Modulation : It may also act as a modulator of various receptors, influencing signaling pathways critical for cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against several bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation in animal models |

Case Studies and Research Findings

-

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various halogenated benzamides, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections . -

Anticancer Properties

In vitro studies conducted on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The findings indicated that the compound could be a promising candidate for further development as an anticancer agent . -

Anti-inflammatory Effects

Animal model studies showed that administration of this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases .

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to the specific positioning of bromine and chlorine atoms on the benzene ring. This structural characteristic influences its reactivity and interactions with biological targets.

| Compound | Biological Activity |

|---|---|

| This compound | Antimicrobial, Anticancer |

| 4-Bromo-2-chlorobenzamide | Moderate antimicrobial activity |

| N-Cyclopropylbenzamide | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.